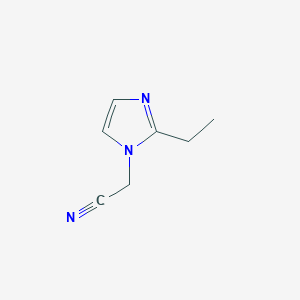

(2-ethyl-1H-imidazol-1-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethylimidazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-2-7-9-4-6-10(7)5-3-8/h4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRTXXSRTQNWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628817 | |

| Record name | (2-Ethyl-1H-imidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119451-03-4 | |

| Record name | 2-Ethyl-1H-imidazole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Ethyl-1H-imidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methods for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Proton NMR spectroscopy would be instrumental in identifying the number and connectivity of hydrogen atoms within (2-ethyl-1H-imidazol-1-yl)acetonitrile. The expected spectrum would feature distinct signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the imidazole (B134444) ring protons (appearing as singlets or doublets depending on their specific location), and the methylene protons of the acetonitrile (B52724) group (a singlet). The chemical shifts (δ) of these protons would provide clues about their electronic environment, and coupling patterns would confirm their neighboring protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon environments in the molecule. For this compound, distinct signals would be expected for the two carbons of the ethyl group, the carbons of the imidazole ring, the methylene carbon of the acetonitrile group, and the nitrile carbon. The chemical shifts of these carbons are indicative of their hybridization and bonding.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Imidazole-H4/H5 | δ 7.0-7.5 ppm | C4/C5: δ 115-130 ppm |

| Imidazole-H2 | - | C2: δ 145-155 ppm |

| -CH₂-CN | δ 5.0-5.5 ppm | -CH₂-: δ 35-45 ppm |

| -CH₂-CH₃ | δ 2.6-3.0 ppm (q) | -CH₂-: δ 20-30 ppm |

| -CH₂-CH₃ | δ 1.2-1.5 ppm (t) | -CH₃: δ 10-15 ppm |

| -C≡N | - | -C≡N: δ 115-120 ppm |

Note: These are predicted chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands. A sharp, intense peak around 2240-2260 cm⁻¹ would be indicative of the nitrile (-C≡N) stretching vibration. The presence of the imidazole ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹, C=N and C=C stretching vibrations in the 1450-1650 cm⁻¹ region. The aliphatic C-H bonds of the ethyl and acetonitrile methylene groups would exhibit stretching vibrations in the 2850-3000 cm⁻¹ range.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) * |

| C-H (Imidazole) | Stretching | > 3000 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C≡N (Nitrile) | Stretching | 2240-2260 |

| C=N, C=C (Imidazole) | Stretching | 1450-1650 |

Note: These are typical wavenumber ranges and the exact positions can be influenced by the molecular environment.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation of the molecular ion would likely lead to the loss of the acetonitrile group or parts of the ethyl group, resulting in characteristic fragment ions that can help to confirm the structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate determination of the molecular mass, which allows for the calculation of the elemental composition of the molecule. This is a crucial step in confirming the molecular formula of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass.

Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the molecule's structure in solution or the gas phase, crystallographic analysis, specifically single-crystal X-ray diffraction, offers a definitive and precise three-dimensional model of the molecule in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, single-crystal X-ray diffraction also reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For this compound, potential hydrogen bonding interactions could occur between the nitrogen atoms of the imidazole ring and hydrogen atoms of neighboring molecules. The arrangement of the molecules in the crystal, including any π-stacking interactions between the imidazole rings, would also be elucidated. Understanding these interactions is crucial as they can significantly influence the physical properties of the compound, such as its melting point and solubility.

Purity Assessment in Academic Research

The rigorous evaluation of purity for any chemical compound intended for research is fundamental to ensure the reliability and reproducibility of scientific findings. In the context of academic research involving "this compound," a comprehensive assessment of its purity is crucial before its use in further synthetic applications or biological assays. This process involves the utilization of various analytical techniques to detect and quantify the main component as well as any present impurities.

Chromatographic Methods for Purity Evaluation

Chromatographic techniques are central to the purity assessment of pharmaceutical intermediates and research chemicals due to their high resolving power. pharmatutor.org High-Performance Liquid Chromatography (HPLC) is the most widely employed method for determining the purity of non-volatile organic compounds like imidazole derivatives. ptfarm.pl

An HPLC method for "this compound" would typically be developed and validated to ensure it is accurate, precise, and specific for the analyte. The method would involve separating the main compound from any potential impurities on a stationary phase, most commonly a C18 column, using a mobile phase under isocratic or gradient elution. tandfonline.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. google.com Detection is commonly achieved using a UV detector set at a wavelength where the imidazole chromophore exhibits maximum absorbance. researchgate.net

The purity is then calculated based on the area of the main peak relative to the total area of all detected peaks in the chromatogram. According to guidelines from the International Council for Harmonisation (ICH), impurities present at levels above 0.1% should generally be identified. nih.gov

Below is a hypothetical data table illustrating a typical HPLC method for the purity assessment of a research batch of this compound.

| Parameter | Condition/Value |

|---|---|

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.01M Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Retention Time of Main Peak | ~ 6.5 min |

| Observed Purity (% Area) | 99.8% |

Research on Impurity Profiles of Synthetic Products

Impurity profiling is the systematic process of detecting, identifying, and quantifying impurities in a drug substance or research chemical. pharmatutor.org This is a critical activity, as the presence of impurities, even in trace amounts, can affect the properties and safety of the final product. nih.gov The sources of impurities are varied and can be introduced at any stage of the synthetic process. pharmatutor.org

For a synthetic product like "this compound," potential impurities can originate from several sources:

Starting Materials and Intermediates: Unreacted starting materials or key intermediates carried through the synthesis. nih.gov

By-products: Compounds formed from side reactions occurring concurrently with the main reaction. pharmatutor.org

Reagents, Ligands, and Catalysts: Inorganic or organic materials used in the synthesis that are not completely removed during work-up and purification. pharmatutor.org

Degradation Products: Impurities formed by the degradation of the final product during manufacturing or storage, which can be caused by factors like hydrolysis, oxidation, or photolysis. nih.govpharmatutor.org

The synthesis of "this compound" likely involves the N-alkylation of 2-ethyl-1H-imidazole with an acetonitrile synthon, such as chloroacetonitrile, in the presence of a base. Based on this common synthetic route, a profile of potential impurities can be hypothesized. The identification and characterization of these impurities would typically involve hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry), complemented by spectroscopic methods such as NMR (Nuclear Magnetic Resonance). nih.gov

The following table details a hypothetical impurity profile for "this compound," outlining potential impurities and their likely origins.

| Potential Impurity | Chemical Name | Likely Origin |

|---|---|---|

| Impurity A | 2-ethyl-1H-imidazole | Unreacted starting material |

| Impurity B | Chloroacetonitrile | Unreacted reagent |

| Impurity C | (2-ethyl-1H-imidazol-3-yl)acetonitrile | Regioisomeric by-product from alkylation at the other nitrogen atom of the imidazole ring |

| Impurity D | 2-(2-ethyl-1H-imidazol-1-yl)acetamide | Hydrolysis of the nitrile group (degradation product) |

Computational and Theoretical Studies on 2 Ethyl 1h Imidazol 1 Yl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods provide a deep understanding of the electronic structure, geometry, and reactivity of chemical compounds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.gov By calculating the electron density, DFT can predict various molecular properties, such as optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential.

For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, are employed to determine the most stable conformation and to analyze the electronic properties. nih.govorientjchem.org The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. A smaller HOMO-LUMO energy gap suggests higher reactivity. nih.gov

For instance, a study on 1,2-disubstituted benzimidazole (B57391) derivatives explored their electronic and nonlinear optical properties using DFT. The calculated HOMO-LUMO energy gaps for a series of these compounds provided insights into their chemical stability and charge transfer characteristics. acs.org While specific values for (2-ethyl-1H-imidazol-1-yl)acetonitrile are not available, the table below presents representative HOMO-LUMO energies for various substituted imidazole derivatives, illustrating the typical range of these values.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Imidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-phenyl-1H-benzo[d]imidazole derivative 1 | -5.89 | -1.98 | 3.91 |

| 2-phenyl-1H-benzo[d]imidazole derivative 2 | -6.01 | -2.34 | 3.67 |

| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone | -6.12 | -2.01 | 4.11 |

This table presents data from various sources on structurally related imidazole compounds to provide a comparative context.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer within a molecule. acadpubl.eu It provides a detailed picture of the bonding and antibonding orbitals and their interactions, which contribute to the stability of the molecule.

Table 2: Representative NBO Analysis Data for a Substituted Imidazole Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N3 | π*(C1-C2) | 22.5 |

| LP(1) N3 | π*(C4-C5) | 18.7 |

| π(C1-C2) | π*(N3-C4) | 15.3 |

This table is a representative example based on NBO analyses of similar imidazole compounds and does not represent direct data for this compound.

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. nih.gov Computational methods, particularly DFT, can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β). nih.gov

For imidazole derivatives, the presence of donor and acceptor groups attached to the imidazole ring can lead to significant NLO responses. Theoretical studies on benzimidazole derivatives have shown that the strategic placement of electron-donating and electron-withdrawing groups can enhance the first hyperpolarizability. nih.gov These computational predictions are valuable for designing new molecules with desired NLO properties.

Table 3: Predicted First Hyperpolarizability (β) of Representative Imidazole Derivatives

| Compound | β (esu) |

|---|---|

| 2-(4-nitrophenyl)-1H-benzo[d]imidazole | 5.8 x 10-30 |

| Methyl 1-(4-nitrophenylsulfonyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole-6-carboxylate | 12.4 x 10-30 |

| Imidazolium-based ionic liquid 1 | 2.1 x 10-30 |

This table showcases predicted NLO properties for various imidazole-containing molecules to illustrate the range of values observed in this class of compounds.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are crucial for understanding how a molecule interacts with biological systems and for predicting its pharmacokinetic profile.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the prediction of binding affinity and the nature of the interactions. daneshyari.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net

Table 4: Representative Molecular Docking Results for Imidazole Derivatives with a Protein Target

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| Imidazole Derivative A | -8.5 | TYR-123, SER-145, LEU-201 |

| Imidazole Derivative B | -7.9 | PHE-125, ASN-150, VAL-198 |

The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study for imidazole-based compounds.

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical step in the drug discovery process that helps in the early identification of compounds with favorable pharmacokinetic properties and low toxicity. aip.org Various computational models are used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.

For imidazole derivatives, in silico ADMET studies are essential to assess their drug-likeness. mdpi.com These predictions are often based on Lipinski's rule of five and other molecular descriptors. nih.gov For instance, studies on various imidazole derivatives have shown that many of them exhibit good predicted oral bioavailability and low toxicity, making them promising candidates for further development. aip.orgmdpi.com

Table 5: Representative In Silico ADMET Predictions for a Series of Imidazole Derivatives

| Compound | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | Oral Bioavailability (%) |

|---|---|---|---|---|---|

| Imidazole Derivative X | 250.3 | 2.5 | 1 | 3 | 85 |

| Imidazole Derivative Y | 310.4 | 3.1 | 2 | 4 | 78 |

This table provides illustrative data based on typical ADMET predictions for imidazole-based compounds to demonstrate the parameters evaluated.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Studies

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are pivotal in modern drug design for establishing a correlation between the biological activity of a set of compounds and their 3D physicochemical properties. jocpr.com For a series of analogues based on the this compound scaffold, a 3D-QSAR model would be constructed to guide the synthesis of more potent molecules.

The process begins with the alignment of the molecules in the dataset, which is a critical step for building a robust model. researchgate.net The aligned compounds are then placed in a 3D grid, and interaction fields (e.g., steric and electrostatic) are calculated for each molecule. These fields are used as descriptors to develop a mathematical model, often using Partial Least Squares (PLS) analysis, that quantitatively relates these 3D properties to their observed biological activities (e.g., pIC50). researchgate.netresearchgate.net

The resulting 3D-QSAR models can be visualized as contour maps. researchgate.net These maps highlight regions in 3D space where specific properties are predicted to influence biological activity. For instance, a contour map might indicate that bulky (sterically favored) substituents at a particular position on the imidazole ring would increase activity, while electronegative (electrostatically favored) groups at another position would be detrimental. nih.gov This provides intuitive guidance for medicinal chemists to design new derivatives with potentially improved potency. nih.gov

| Compound ID | Analogue Structure | Experimental pIC50 | Predicted pIC50 | Steric Contribution | Electrostatic Contribution |

|---|---|---|---|---|---|

| 1 | This compound | 6.5 | 6.4 | Favorable | Neutral |

| 2 | (2-propyl-1H-imidazol-1-yl)acetonitrile | 6.8 | 6.7 | Highly Favorable | Neutral |

| 3 | (2-ethyl-4-nitro-1H-imidazol-1-yl)acetonitrile | 5.9 | 6.0 | Favorable | Unfavorable |

| 4 | (2-(1-hydroxyethyl)-1H-imidazol-1-yl)acetonitrile | 7.1 | 7.0 | Favorable | Favorable |

Machine Learning Approaches in Structure-Activity Relationship (SAR) Studies

Machine learning (ML) has become an indispensable tool in QSAR studies, offering advanced methods to model complex and non-linear relationships between chemical structures and their biological activities. researchgate.net

Feature Engineering and Molecular Descriptors

The foundation of any QSAR model is the numerical representation of the chemical structure. nih.gov This process, known as feature engineering, involves calculating molecular descriptors that encode various aspects of a molecule's topology, geometry, and physicochemical properties. For this compound and its analogues, a wide range of descriptors can be generated.

These descriptors are broadly categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological polar surface area), and 3D (e.g., molecular shape indices). A particularly powerful type of descriptor is the molecular fingerprint, which represents a molecule as a bit string, where each bit corresponds to the presence or absence of a specific structural fragment or feature. nih.gov Commonly used fingerprints include PubChem (881 bits) and MACCS (166 bits). nih.gov The selection of relevant descriptors is crucial to avoid redundancy and build a predictive model. nih.gov

| Descriptor Type | Descriptor Name | Calculated Value | Description |

|---|---|---|---|

| 1D | Molecular Weight | 135.16 g/mol | Total mass of the molecule. |

| 2D | Topological Polar Surface Area (TPSA) | 52.1 Ų | Sum of surfaces of polar atoms. nih.gov |

| 2D | Number of Rotatable Bonds | 3 | Count of bonds that allow free rotation. nih.gov |

| 2D | LogP | 0.85 | Measure of lipophilicity. nih.gov |

| Fingerprint | MACCS Key 105 | 1 | Presence of a nitrile group (C≡N). |

Model Training Using Machine Learning Algorithms (e.g., Random Forests, Graph Neural Networks)

Once descriptors are generated, various ML algorithms can be used to build the QSAR model. jocpr.com The dataset of compounds is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive performance on unseen data. researchgate.net

Commonly used algorithms include:

Partial Least Squares (PLS): A linear method often used in 2D-QSAR and 3D-QSAR. researchgate.net

Random Forests (RF): An ensemble method based on decision trees that can capture non-linear relationships and is robust to overfitting.

Support Vector Machines (SVM): A powerful algorithm for both classification and regression tasks.

Artificial Neural Networks (ANNs): Non-linear models inspired by the human brain that can learn highly complex patterns. researchgate.net

Graph Neural Networks (GNNs): A modern approach that operates directly on the graph structure of molecules, bypassing the need for traditional descriptor calculation.

The performance of these models is assessed using statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² (R²pred) or squared correlation coefficient (Q²) for the test set. researchgate.net

| ML Algorithm | Training Set R² | Test Set Q² | Notes |

|---|---|---|---|

| Partial Least Squares (PLS) | 0.75 | 0.68 | Good baseline linear model. |

| Random Forest (RF) | 0.92 | 0.85 | Excellent performance, captures non-linearity. |

| Artificial Neural Network (ANN) | 0.94 | 0.86 | Highest predictive power but may be a "black box". researchgate.net |

Virtual Screening and De Novo Design Pipelines

A validated QSAR model becomes a key component in a computational drug discovery pipeline. jocpr.comVirtual screening uses the model to rapidly assess vast libraries of chemical compounds (often millions) to identify those with a high predicted biological activity. mdpi.complos.org This process prioritizes a smaller, more manageable number of compounds for experimental testing, saving significant time and resources. nih.govnih.gov

The pipeline typically involves:

Database Preparation: A large database of compounds (e.g., ZINC, ChemBridge) is obtained. nih.govscispace.com

Descriptor Calculation: The same molecular descriptors used to train the QSAR model are calculated for every compound in the database.

Activity Prediction: The QSAR model is applied to predict the biological activity for each compound.

Hit Selection: Compounds are ranked by their predicted activity, and the top candidates are selected for further analysis or acquisition. nih.gov

Beyond screening existing compounds, de novo design algorithms can use ML models to generate entirely new molecular structures that are optimized for high predicted activity, representing a powerful strategy for exploring novel chemical space. digitellinc.com

Analysis of Computational Predictions versus Experimental Observations

While computational models are powerful, discrepancies between predicted and experimental results can occur. Analyzing these differences is crucial for refining the models and gaining deeper insights into the system under study.

Reconciliation of Discrepancies (e.g., Solvent Effects, Degradation Pathways)

Solvent Effects: QSAR models are often developed based on calculations performed in vacuo or using implicit solvent models, which may not fully capture the complex interactions between a molecule and its environment. The biological activity of this compound could be significantly influenced by the solvent, such as water in a biological system or a solvent like acetonitrile (B52724) used in an assay. researchgate.netnih.gov

Computational methods can explicitly model solvent effects. For example, the Polarizable Continuum Model (PCM) can be used in quantum mechanical calculations to simulate the bulk solvent effect on molecular properties and spectra. nih.gov Theoretical simulations have shown that solvent polarity can induce systematic changes in the electronic and luminescent properties of molecules containing imidazole groups. acs.org Discrepancies between prediction and experiment may be reconciled by incorporating more sophisticated solvent models into the calculations. rsc.org

Degradation Pathways: A compound may show lower-than-predicted activity if it is unstable under experimental conditions. This compound could be subject to metabolic degradation in a cell-based assay or chemical degradation in an aqueous buffer. Computational frameworks exist to predict potential biodegradation pathways by applying a set of generalized enzyme reaction rules to a substrate. nih.gov These tools can generate reaction networks, identifying likely metabolites or degradation products that may be inactive or have different activities. nih.gov If a predicted active compound is found to be inactive experimentally, these tools can help determine if a rapid degradation pathway is a plausible explanation.

Validation of Computational Models

Comparison with Crystallographic Data

One of the most definitive methods for validating a computational model is to compare the optimized molecular geometry with data obtained from single-crystal X-ray diffraction. This technique provides precise experimental measurements of bond lengths and angles. Computational models are considered well-validated if they can reproduce these geometric parameters with a high degree of accuracy.

For instance, studies on various imidazole derivatives consistently show a strong correlation between geometries optimized using Density Functional Theory (DFT), particularly with the B3LYP functional, and experimental X-ray data. iucr.orgrsc.org A study on a benzimidazole derivative, for example, demonstrated that the maximum difference between experimental and calculated bond lengths was a mere 0.019 Å, and for bond angles, it was 1.68°. mdpi.com Similarly, research on a copper(II) complex with an N-allylimidazole ligand showed that the computationally optimized structure closely mirrored the one determined by X-ray crystallography. researchgate.net These examples highlight that DFT calculations can reliably predict the solid-state structures of imidazole-based compounds.

Below is an interactive table illustrating the typical agreement between experimental and calculated geometric parameters for an imidazole derivative.

| Parameter | Bond/Angle | Experimental (X-ray) | Calculated (DFT/B3LYP) | Difference |

| Bond Length | C=O | 1.629 Å | 1.652 Å | 0.023 Å |

| Bond Length | C-O | 1.215 Å | 1.225 Å | 0.010 Å |

| Bond Angle | O-C-C | 120.5° | 121.2° | 0.7° |

| Bond Angle | N-C-C | 108.9° | 109.5° | 0.6° |

Spectroscopic Data Comparison

Another critical validation method involves comparing calculated spectroscopic data with experimental spectra, such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Vibrational Frequencies (FT-IR): Theoretical vibrational frequencies can be calculated and compared to the peaks observed in an experimental IR spectrum. A good correlation between the calculated and experimental wavenumbers, often with the application of a scaling factor to account for systematic errors, indicates that the computational model accurately describes the molecule's vibrational modes. Studies on imidazolium-based ionic liquids have shown a strong resemblance between the simulated FT-IR spectra using the B3LYP/6-311++G(d,p) level of theory and the experimental spectra. arxiv.org For a derivative of benzimidazole, key vibrational modes such as ν(O-H) and ν(C=O) were found to be in close agreement between DFT calculations and the experimental IR spectrum. mdpi.com

The following table demonstrates the typical correlation between observed and calculated vibrational frequencies for an imidazole derivative.

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

| O-H stretch | 3383 | 3388 |

| C-H stretch | 3106 | 3126 |

| C=O stretch | 1691 | 1737 |

| C-O stretch | 1255 | 1261 |

Note: This data is illustrative, based on findings for a benzimidazole derivative mdpi.com, and does not represent this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is employed to calculate the isotropic shielding tensors, which are then converted to chemical shifts. orientjchem.org The accuracy of these predictions is validated by comparing them with experimental NMR data. rsc.org Research on various imidazole derivatives has demonstrated that DFT calculations can effectively reproduce experimental chemical shifts, aiding in the correct assignment of signals in complex spectra. orientjchem.orgresearchgate.net

This comprehensive approach of comparing calculated data with multiple experimental sources—structural, vibrational, and electronic—ensures the robustness and predictive power of the computational models applied to this compound and related imidazole compounds.

Extensive Research Reveals No Publicly Available Data on the Specific Biological Activities of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the specific biological and molecular activities of the chemical compound this compound, as requested. Searches conducted for studies pertaining to its antimicrobial, anticancer, or anti-parasitic properties yielded no direct results for this specific molecule.

The investigation, which sought to gather data for a detailed article structured around the compound's biological activities, could not identify any in-vitro or in-vivo studies evaluating this compound for the following outlined activities:

Exploration of Biological Activities and Molecular Interactions Excluding Clinical Human Trials

Anticancer Activity Research

While the broader class of imidazole-containing compounds is a subject of extensive research in medicinal chemistry for its wide range of pharmacological properties, including antimicrobial and anticancer effects, these studies focus on more complex derivatives. The specific compound, (2-ethyl-1H-imidazol-1-yl)acetonitrile, appears to be primarily documented as a chemical intermediate or building block for the synthesis of other molecules. There is no available data in the public domain on its intrinsic biological effects.

Consequently, the creation of an article with the requested detailed sections and data tables is not possible without the underlying scientific research.

In Vitro Cell Proliferation Inhibition Studies

There is no publicly available scientific literature detailing in vitro studies on the inhibition of cell proliferation by this compound. Consequently, no data on its potential antiproliferative effects or corresponding metrics such as IC50 values across different cell lines are available to be presented in a data table format.

Investigation of Specific Cancer Cell Line Responses

No research has been published that investigates the specific responses of cancer cell lines to this compound. As a result, there is no information regarding its efficacy, selectivity, or mechanism of action in cancer cells. Therefore, a data table summarizing the responses of various cancer cell lines cannot be constructed.

Neurobiological Activity Studies

Neuroprotective Properties Investigation

There are no available studies investigating the potential neuroprotective properties of this compound. Research into its ability to protect neurons from damage or degeneration has not been documented in the accessible scientific domain.

Receptor Modulation (e.g., Imidazoline (B1206853) I2 Receptors)

While the imidazole (B134444) scaffold is a known feature in ligands for various receptors, including imidazoline receptors, there is no specific research that details the interaction of this compound with imidazoline I2 receptors or any other receptor type. wikipedia.orgnih.gov The broader class of imidazoline receptor ligands has been studied for various effects, but the binding affinity and modulatory activity of this specific compound remain uncharacterized. wikipedia.orgnih.gov

Targeting Neurodegenerative Pathways

No studies have been published that explore the effects of this compound on pathways associated with neurodegenerative diseases. Its potential to interact with targets relevant to conditions such as Alzheimer's or Parkinson's disease has not been investigated.

Anti-Inflammatory Activity Research

There is a lack of published research on the anti-inflammatory activity of this compound. While other imidazole-containing compounds have been investigated for their anti-inflammatory potential, no such studies have been conducted on this specific molecule. nih.gov

The unique combination of a 2-ethyl-imidazole ring and an acetonitrile (B52724) functional group in this compound suggests a potential for diverse biological activities and specific molecular interactions. The imidazole ring, a key component of the amino acid histidine, is prevalent in many biological systems and is known to participate in a variety of interactions.

Enzyme Inhibition and Receptor Binding Studies

While specific inhibitory studies on this compound are not extensively documented, the imidazole scaffold is a cornerstone in the design of numerous enzyme inhibitors. An enzyme inhibitor is a molecule that binds to an enzyme and obstructs its activity wikipedia.org. The nitrogen atoms in the imidazole ring can act as crucial binding points within the active sites of enzymes mdpi.com.

Mechanism-Based Enzyme Inhibition (e.g., CYP51, LpxC, Proteolytic Enzymes, HDACs)

CYP51 (Sterol 14α-demethylase): Imidazole-containing compounds are famously utilized as azole antifungals, which function by inhibiting CYP51, an essential enzyme in fungal sterol biosynthesis. The nitrogen atom (N3) of the imidazole ring coordinates with the heme iron atom of the cytochrome P450 enzyme, disrupting its function wikipedia.org. It is plausible that this compound could exhibit similar inhibitory properties, with the 2-ethyl group and the acetonitrile side chain influencing its binding affinity and selectivity.

LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase): LpxC is a critical enzyme in the biosynthesis of lipopolysaccharides in Gram-negative bacteria, making it a prime target for novel antibiotics. While many known LpxC inhibitors contain a hydroxamate group to chelate the catalytic zinc ion, the broader scaffold of these inhibitors often includes heterocyclic components that contribute to binding.

Proteolytic Enzymes: These enzymes, also known as proteases, are vital for many physiological processes. Their inhibition is a key strategy in treating diseases like hypertension and viral infections. The potential for imidazole derivatives to act as protease inhibitors often stems from their ability to interact with active site residues or metal cofactors.

HDACs (Histone Deacetylases): HDAC inhibitors are an important class of anti-cancer agents. The general structure of an HDAC inhibitor includes a zinc-binding group, a linker, and a capping group. The imidazole ring can be incorporated into the linker or capping group, influencing the compound's interaction with the enzyme surface.

The acetonitrile component of the molecule can also affect enzyme activity. Studies have shown that acetonitrile, often used as a solvent, can have substrate-dependent inhibitory or stimulatory effects on cytochrome P450 enzymes like CYP2C9 psu.edu. This suggests that the acetonitrile moiety of the title compound is not merely a passive linker but could actively participate in modulating enzyme function.

Table 1: Potential Enzyme Inhibition Targets for this compound Based on Structural Motifs

| Enzyme Target | Class | Potential Mechanism of Inhibition | Relevant Structural Moiety |

|---|---|---|---|

| CYP51 | Cytochrome P450 | Coordination of the N3 atom of the imidazole ring to the heme iron. | Imidazole Ring |

| LpxC | Metalloenzyme | Coordination to the active site zinc ion or interaction with surrounding residues. | Imidazole Ring |

| Proteases | Hydrolase | Interaction with active site residues or metal cofactors. | Imidazole Ring |

| HDACs | Hydrolase | Interaction with the enzyme surface as part of a larger inhibitor scaffold. | Imidazole Ring |

Metal Ion Coordination in Biological Systems

The imidazole ring, a key feature of this compound, has a well-documented and significant role in coordination chemistry within biological systems. The nitrogen atoms of the imidazole ring possess lone pairs of electrons that can readily form coordinate bonds with various metal ions, such as zinc, copper, iron, and nickel mdpi.comnih.govnbinno.com. This property is fundamental to the function of many metalloproteins and enzymes where the imidazole side chain of histidine residues is often found in the metal's coordination sphere wikipedia.org.

Given this inherent property, this compound would be expected to act as a ligand for biologically relevant metal ions. The coordination could potentially modulate the activity of metalloenzymes or interfere with metal ion homeostasis. The specific nature of this coordination—whether it acts as a monodentate or bidentate ligand—and the stability of the resulting metal complexes would be influenced by the steric and electronic effects of the 2-ethyl and N1-acetonitrile substituents. This coordinating ability is also leveraged in biotechnology, for example, in immobilized metal affinity chromatography (IMAC) for the purification of histidine-tagged proteins, where free imidazole is used to elute the proteins from a nickel-containing resin wikipedia.org.

Hydrogen Bonding and Pi-Pi Interactions in Molecular Recognition

Molecular recognition in biological systems is heavily dependent on a network of non-covalent interactions, including hydrogen bonds and π-π stacking. The imidazole ring of this compound is well-equipped to participate in both types of interactions.

Hydrogen Bonding: The imidazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor. If the ring were to become protonated, the N-H groups would serve as hydrogen bond donors mdpi.comnih.gov. These interactions are critical for the specific binding of ligands to protein and nucleic acid targets.

Pi-Pi (π-π) Interactions: As an aromatic heterocycle, the imidazole ring has a π-electron system that can engage in π-π stacking interactions with other aromatic rings, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan, or the nucleobases in DNA mdpi.comacs.org. These interactions contribute significantly to the stability of ligand-receptor complexes.

Preclinical Imaging and Diagnostic Research

The development of probes for non-invasive imaging techniques like Positron Emission Tomography (PET) is a major area of medical research. Imidazole derivatives have emerged as valuable scaffolds for creating such diagnostic agents.

Radiolabeling for Diagnostic Probes

While there is no specific literature on the radiolabeling of this compound, the imidazole nucleus is a common feature in PET radiotracers, particularly those designed for imaging tumor hypoxia nih.gov. Nitroimidazole derivatives, for instance, have been successfully labeled with positron-emitting radionuclides such as fluorine-18 (B77423) (¹⁸F) and gallium-68 (B1239309) (⁶⁸Ga) nih.govmdpi.com.

The general strategy involves synthesizing a precursor molecule containing the imidazole moiety and then introducing the radionuclide in a final step. The nitrogen atoms in the imidazole ring can also serve as coordination sites for radiometals like ⁶⁸Ga, forming stable complexes that can be used for imaging nih.gov. Therefore, it is conceivable that this compound could be modified to incorporate a chelating agent or a site for radiolabeling, thereby creating a novel imaging probe.

In Vivo Biodistribution Studies (Animal Models)

Biodistribution studies in animal models are essential to evaluate the potential of a new radiolabeled compound as an imaging agent. These studies determine how the compound is absorbed, distributed, metabolized, and excreted by the body. For imidazole-based radiotracers developed for hypoxia imaging, key parameters of interest include uptake in the tumor versus clearance from blood and accumulation in non-target tissues like the liver and kidneys nih.gov.

Table 2: Hypothetical Biodistribution Profile for a Radiolabeled Analog of this compound in a Tumor-Bearing Mouse Model (This table is illustrative and based on general data for imidazole-based tracers; it does not represent actual experimental data for the specified compound.)

| Organ | Percent Injected Dose per Gram (%ID/g) at 1 hour post-injection |

|---|---|

| Blood | 0.5 |

| Tumor | 2.0 |

| Muscle | 0.4 |

| Liver | 1.5 |

| Kidneys | 5.0 |

| Brain | 0.1 |

Applications in Materials Science and Catalysis

Advanced Materials Development

Coordination Polymers Incorporating Imidazole (B134444) Scaffolds

There is no available research on the incorporation of (2-ethyl-1H-imidazol-1-yl)acetonitrile into coordination polymers. While imidazole and its derivatives are widely used as ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers due to the coordinating ability of their nitrogen atoms, the specific use of this compound for this purpose has not been reported. researchgate.netnih.govresearchgate.netrsc.orgnih.gov The potential of the nitrile group and the imidazole nitrogen to act as coordination sites for metal ions remains unexplored for this compound.

Potential in Electronic and Magnetic Materials

Specific studies on the electronic and magnetic properties of materials derived from this compound are not found in the current scientific literature. Imidazole-based materials have been investigated for applications in electronic devices, often due to their electron-withdrawing or electron-donating capabilities which can be tuned by substitution. tandfonline.com However, no data is available regarding the electronic or magnetic characteristics of materials specifically incorporating the this compound moiety.

Applications in Optical Materials (e.g., Dyes, Nonlinear Optics)

There is a lack of published research on the application of this compound in optical materials. The unique optical properties of imidazole compounds have led to their use in developing fluorescent and colorimetric probes. nih.govresearchgate.net Nevertheless, no studies have been found that characterize the optical properties, such as absorption, emission, or nonlinear optical behavior, of this compound or materials derived from it.

Catalytic Applications of Imidazole Derivatives

Role as Ligands in Homogeneous Catalysis

While imidazole-containing compounds are frequently employed as ligands in homogeneous catalysis, there is no specific information available on the use of this compound in this capacity. acs.org The combination of a soft nitrile donor and a nitrogen-heterocyclic carbene precursor or a simple N-donor from the imidazole ring could theoretically offer interesting catalytic properties, but no such applications have been documented.

Catalytic Activity in C-C Coupling Reactions (e.g., Suzuki-Miyaura)

No studies have been found that investigate the catalytic activity of this compound or its metallic complexes in C-C coupling reactions such as the Suzuki-Miyaura coupling. Imidazole-based ligands are known to be effective in palladium-catalyzed cross-coupling reactions. sjsu.eduacs.org However, the performance of this compound as a ligand or catalyst in such reactions has not been reported.

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies

The synthesis of N-substituted imidazoles, such as (2-ethyl-1H-imidazol-1-yl)acetonitrile, is a pivotal step that dictates the feasibility of its broader investigation and application. The primary challenge lies in developing synthetic routes that are not only efficient and high-yielding but also environmentally benign.

Future research should focus on moving beyond traditional N-alkylation methods, which often involve harsh conditions or toxic reagents. researchgate.net Promising avenues include the development of catalyst-free systems or the use of novel, reusable catalysts. For instance, methods for N-alkylation of imidazoles have been developed using solid-base, alkali-metal doped carbons, which can be activated by ultrasound in a green, solvent-free procedure. rsc.orgresearchgate.net Another approach involves metal-catalyst-free N-alkylation with specific alcohols and acetates, which generates water as the only non-toxic byproduct. beilstein-journals.orgnih.gov

Exploring multicomponent reactions (MCRs) also represents a significant opportunity. MCRs can construct complex molecules like imidazole (B134444) derivatives in a single step from simple precursors, which improves atom economy and reduces waste. nih.gov Research into microwave-assisted and ultrasound-promoted syntheses could also lead to significant improvements by reducing reaction times and increasing yields. researchgate.net

Table 1: Comparison of Synthetic Approaches for N-Alkylation of Imidazoles

| Methodology | Advantages | Challenges & Future Directions | Relevant Findings |

|---|---|---|---|

| Conventional Heating | Well-established procedures. | Often requires high temperatures, long reaction times, and organic solvents. | Traditional methods provide a baseline for yield and purity comparison. |

| Phase-Transfer Catalysis (PTC) | Mild reaction conditions, high yields, avoids quaternization. researchgate.net | Catalyst cost and separation can be an issue. | PTC in the absence of a solvent is a useful and general method for selective N-alkylation. researchgate.net |

| Ultrasound-Promoted Synthesis | Increased reaction rates, high yields, environmentally friendly (solvent-free options). rsc.orgresearchgate.net | Scalability can be a challenge for industrial applications. | Ultrasound activation with Cs+-Norit carbon catalyst gives >80% yield for N-alkylation. rsc.org |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. researchgate.netorganic-chemistry.org | Requires specialized equipment; potential for localized overheating. | Microwave-assisted methods can produce C-2 tethered imidazoles in 2-5 minutes without organic solvents. tandfonline.com |

| Green Catalysts | Use of biodegradable, non-toxic, and inexpensive catalysts (e.g., lemon juice, zeolites). nih.govresearchgate.net | Catalyst efficiency and reusability need to be optimized. | ZSM-11 zeolite has been shown to be a highly active and reusable catalyst for imidazole synthesis. nih.gov |

| Metal-Catalyst-Free Methods | Avoids metal contamination of the final product. beilstein-journals.orgnih.gov | May require specific substrates (e.g., Morita–Baylis–Hillman alcohols) and azeotropic distillation. | A highly α-regioselective N-nucleophilic allylic substitution can be achieved without catalysts or additives. beilstein-journals.orgnih.gov |

Advancements in Multi-Target-Directed Ligand Design

The "one-drug, one-target" paradigm has proven insufficient for complex, multifactorial diseases such as neurodegenerative disorders and cancer. nih.gov This has led to a shift towards the design of multi-target-directed ligands (MTDLs)—single molecules capable of modulating multiple biological targets simultaneously. researchgate.netbenthamscience.comjocpr.com The imidazole scaffold is particularly well-suited for MTDL design due to its structural versatility and ability to interact with diverse biological targets. researchgate.netacs.org

A significant future challenge is to systematically explore the potential of this compound as a core structure for MTDLs. Research should focus on designing derivatives that can simultaneously interact with targets implicated in diseases like Alzheimer's. benthamscience.comacs.org For example, imidazole-based compounds are being investigated for their ability to target acetylcholinesterase, amyloid-β aggregation, and neuroinflammation. nih.govbenthamscience.comacs.org The structural features of this compound could be modified to create ligands with balanced activity against multiple targets, potentially offering improved therapeutic efficacy and reduced side effects compared to combination therapies. nih.govresearchgate.net

Exploration of Undiscovered Biological Activities

While imidazole derivatives are known for a wide spectrum of biological activities—including antifungal, anticancer, and anti-inflammatory properties—the full therapeutic potential of this compound remains largely untapped. nih.govontosight.aimdpi.comijpsjournal.com A crucial area for future research is the systematic screening of this compound against a broad array of biological targets to uncover novel activities.

High-throughput screening campaigns against diverse enzyme families, receptor panels, and pathogenic organisms could reveal unexpected therapeutic applications. For instance, recent studies have highlighted the potential of imidazole derivatives as sirtuin inhibitors, which are implicated in cancer progression. nih.gov Other research has shown activity against protozoan parasites like Trypanosoma cruzi by inhibiting key enzymes such as sterol 14α-demethylase (CYP51). nih.gov Investigating the activity of this compound against such emerging targets could open new avenues for drug development. The unique electronic and steric properties conferred by the ethyl and acetonitrile (B52724) groups may lead to novel structure-activity relationships and unexpected biological profiles. ontosight.ai

Table 2: Potential Biological Targets for Imidazole Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Enzymes | Sirtuins, Xanthine Oxidase, Acetylcholinesterase, Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX), CYP51 | Cancer, Gout, Alzheimer's Disease, Inflammation, Parasitic Infections | acs.orgnih.govnih.govmdpi.com |

| Receptors | Serotonin Receptors, Histamine H3 Receptors, Dopamine D4 Receptors, Adenosine A2A Receptors | Depression, Neurological Disorders | researchgate.netnih.gov |

| Kinases | Cyclin-dependent kinase 2 (CDK2), Aurora Kinase, Focal Adhesion Kinase (FAK) | Cancer | nih.govdergipark.org.tr |

| Other Proteins | Tubulin, Topoisomerase II | Cancer | nih.gov |

| Pathogens | Trypanosoma cruzi, Leishmania species, Various Bacteria and Fungi | Chagas Disease, Leishmaniasis, Infectious Diseases | nih.govnih.gov |

Integration of Advanced Computational and Experimental Approaches

The synergy between computational and experimental methods is revolutionizing drug discovery. mdpi.com For this compound, integrating these approaches is essential for accelerating research and overcoming challenges in understanding its properties and mechanisms of action.

Future work should employ a suite of in silico tools to guide experimental studies. researchgate.net Molecular docking can predict the binding modes of the compound with various protein targets, helping to prioritize experimental screening. nih.govdergipark.org.tr Molecular dynamics (MD) simulations can assess the stability of these interactions over time. mdpi.comresearchgate.net Furthermore, computational models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) can predict the pharmacokinetic profile and potential liabilities of derivatives early in the discovery process. mdpi.comaip.org

This integrated approach allows for a more rational design of new derivatives. For example, after identifying a promising biological activity, computational methods can be used to design modifications to the this compound scaffold to enhance potency and selectivity, which can then be synthesized and tested experimentally. oregonstate.edunih.gov This iterative cycle of computational prediction and experimental validation is a powerful strategy for optimizing lead compounds. nih.govmdpi.com

Sustainable and Scalable Production of Imidazole Derivatives in Research

The advancement of research on this compound and its derivatives is contingent upon the availability of the compound in sufficient quantities. Therefore, a significant challenge is to develop production methods that are not only sustainable but also scalable to meet research demands.

The principles of green chemistry must be central to the development of new synthetic protocols. researchgate.netnih.gov This includes the use of non-toxic and renewable solvents, minimizing energy consumption, and designing processes that generate minimal waste. tandfonline.comresearchgate.net For example, using water as a solvent or employing biocatalysts like lemon juice are promising green approaches for imidazole synthesis. researchgate.netresearchgate.net

Furthermore, as research progresses, the need for larger quantities of the compound will increase. This necessitates a focus on process intensification—developing manufacturing processes that are smaller, safer, and more efficient. researchgate.net Technologies such as flow chemistry in microreactors or meso-scale tubular reactors can offer significant advantages over traditional batch processing, including better heat and mass transfer, improved safety, and higher reproducibility. researchgate.netpharmasalmanac.com By focusing on sustainable and scalable synthesis from the outset, researchers can ensure a reliable supply of this compound for extensive biological evaluation and preclinical development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-ethyl-1H-imidazol-1-yl)acetonitrile, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-ethylimidazole with chloroacetonitrile in a polar solvent (e.g., ethanol) under reflux conditions. Piperidine is often added as a catalyst to enhance reaction rates .

- Optimization : Key parameters include:

- Temperature : Maintain reflux (~78°C for ethanol) to ensure sufficient energy for bond formation.

- Molar ratios : A 1:1.2 molar ratio of imidazole derivative to acetonitrile precursor improves yield.

- Catalyst loading : 10–20 mol% piperidine accelerates imidazole activation .

Q. How should this compound be characterized post-synthesis?

- Analytical Techniques :

- NMR : NMR (DMSO-) typically shows imidazole protons at δ 7.0–8.5 ppm and nitrile-related peaks at δ 2.5–4.0 ppm. NMR confirms nitrile carbon at ~115–120 ppm .

- IR : The nitrile group exhibits a strong absorption band near 2200–2250 cm. Imidazole N-H stretches appear at 3300–3500 cm .

- Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (e.g., m/z 149.2 for CHN) .

Q. What safety protocols are critical when handling nitrile-containing compounds like this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of vapors .

- First Aid : For skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

- Storage : Keep in sealed containers away from oxidizers (e.g., peroxides) and strong acids to avoid exothermic reactions .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

- Issue : Overlapping NMR peaks due to tautomerism in imidazole rings.

- Resolution :

- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and distinguish tautomers .

- Adjust solvent polarity (e.g., DMSO vs. CDCl) to stabilize specific tautomeric forms.

- Compare experimental data with computational predictions (DFT calculations) for validation .

Q. What strategies improve the yield of this compound in large-scale syntheses?

- Process Enhancements :

- Solvent Selection : Ethanol or acetonitrile-water mixtures enhance solubility and reduce byproducts .

- Purification : Recrystallize from ethanol or DMF to remove unreacted starting materials. Yields >90% are achievable with slow cooling .

- Catalyst Screening : Test alternatives to piperidine (e.g., DBU) for reduced side reactions .

Q. How does the nitrile group influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The nitrile acts as an electron-withdrawing group, directing electrophilic substitution to the imidazole ring’s 4-position.

- Applications :

- Palladium-Catalyzed Coupling : Use Suzuki-Miyaura conditions (Pd(PPh), NaCO) to introduce aryl groups .

- Cyanoalkylation : React with Grignard reagents (e.g., RMgX) to form tertiary alcohols or ketones .

Q. What environmental impacts should be considered when disposing of this compound?

- Toxicity Assessment : Acute toxicity (e.g., LC for fish: ~100 mg/L) necessitates controlled disposal .

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.